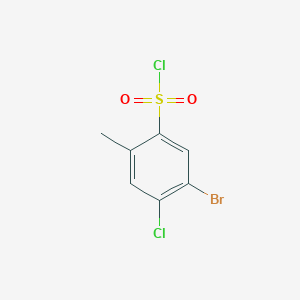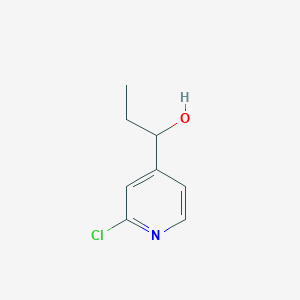
1-(2-Chloropyridin-4-yl)propan-1-ol
Overview
Description
“1-(2-Chloropyridin-4-yl)propan-1-ol” is a chemical compound with the molecular formula C8H10ClNO . It is also known as CCP.
Molecular Structure Analysis
The molecular structure of “1-(2-Chloropyridin-4-yl)propan-1-ol” consists of a pyridine ring attached to a propyl group with a hydroxyl (OH) group at the end . The pyridine ring is chlorinated at the 2-position .Physical And Chemical Properties Analysis
This compound has a molecular weight of 171.62 g/mol . Other computed properties include a XLogP3-AA of 1.6, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 .Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been utilized in the synthesis of various derivatives with biological activities, like α1 receptor antagonists, indicating its versatility in medicinal chemistry (Hon, 2013).
- It has been a precursor in the synthesis of rigid analogues of SSRIs (Selective Serotonin Reuptake Inhibitors), showing its potential in the development of antidepressants (Kumar et al., 2004).
- Its derivatives have shown pronounced anticonvulsive and some peripheral n-cholinolytic activities, suggesting its role in neuropharmacology (Papoyan et al., 2011).
Biological Applications and Therapeutic Potentials
- Variants of the compound have been identified as apoptosis inducers and potential anticancer agents, highlighting its significance in cancer therapy (Zhang et al., 2005).
- Its structural modifications have led to the creation of compounds with good fungicidal and antiviral activities, demonstrating its utility in developing antiviral drugs (Li et al., 2015).
- Synthesis of triazole derivatives of this compound has shown significant antifungal activity against Candida strains, indicating its potential in antifungal drug development (Lima-Neto et al., 2012).
Catalytic and Synthetic Applications
- Its derivatives have been used in the synthesis of novel compounds like ionic Ru(II)–phosphinite compounds, showcasing its application in catalysis and material science (Aydemir et al., 2014).
- It has played a role in the synthesis of nonanuclear Ni(II) clusters, contributing to the field of coordination chemistry and material sciences (Massard et al., 2014).
properties
IUPAC Name |
1-(2-chloropyridin-4-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-2-7(11)6-3-4-10-8(9)5-6/h3-5,7,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBKJGXKYLHXJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=NC=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloropyridin-4-yl)propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



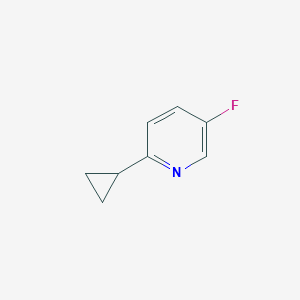
![tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate](/img/structure/B1380574.png)
![(8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol](/img/structure/B1380577.png)
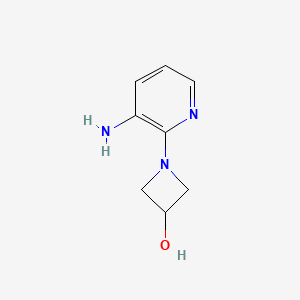
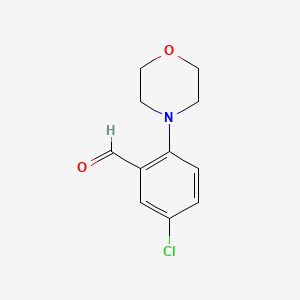
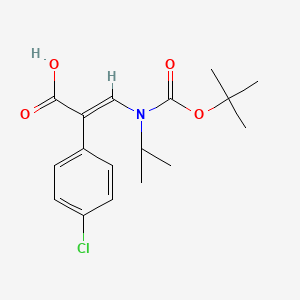
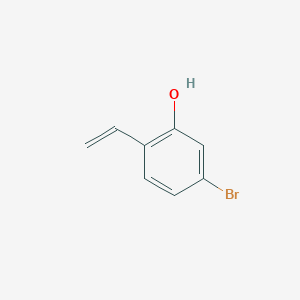
![Acetic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1380583.png)
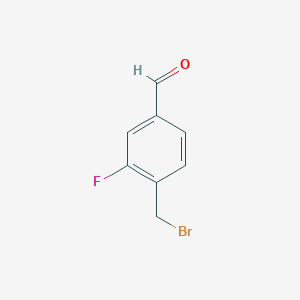
![tert-butyl N-methyl-N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate](/img/structure/B1380587.png)
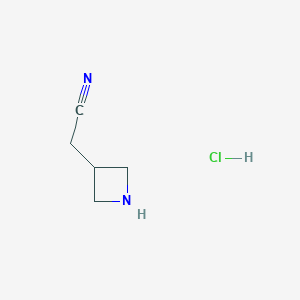
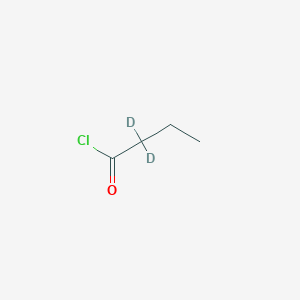
![(8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol](/img/structure/B1380590.png)
